

2-(Pyridin-2-YL)benzoic acid molecular structure

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Compound of Interest

Compound Name: 2-(Pyridin-2-YL)benzoic acid

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Abstract: **2-(Pyridin-2-yl)benzoic acid** is a bifunctional organic molecule that has garnered significant interest within the scientific community. Its structure, which rigidly links a pyridine ring and a benzoic acid moiety at the ortho position, makes it a highly versatile building block in medicinal chemistry, coordination chemistry, and materials science.^[1] The presence of a nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid group allows this compound to function as an effective chelating agent for metal ions, facilitating the synthesis of metal-organic frameworks (MOFs) and other coordination complexes.^[1] This guide provides a detailed examination of the molecular structure of **2-(pyridin-2-yl)benzoic acid**, elucidated through spectroscopic and crystallographic principles. Furthermore, it outlines a robust synthetic workflow for its preparation and discusses the structural implications for its primary applications.

Molecular Structure Elucidation

The definitive structure of **2-(pyridin-2-yl)benzoic acid** ($C_{12}H_9NO_2$) is established through a combination of spectroscopic techniques and analysis of its solid-state conformation. Each method provides complementary information, leading to a comprehensive understanding of its atomic connectivity, functional groups, and three-dimensional arrangement.

Spectroscopic Analysis

Spectroscopy is the primary method for confirming the identity and purity of a synthesized molecule. For **2-(pyridin-2-yl)benzoic acid**, NMR, IR, and mass spectrometry each provide unique and characteristic fingerprints.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific spectral data for the free acid is not widely published, the data for its ethyl ester, ethyl 2-(pyridin-2-yl)benzoate, provides an excellent proxy for predicting the chemical shifts and coupling patterns. The primary difference for the free acid would be the presence of a broad carboxylic acid proton signal and the absence of the ethyl group signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show eight distinct signals in the aromatic region (typically δ 7.0-8.8 ppm) and one broad signal for the carboxylic acid proton. The ortho-substitution pattern leads to complex splitting, but the approximate chemical shifts can be predicted based on the electronic environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 12 unique signals, as all carbon atoms are in chemically distinct environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield.

Table 1: Predicted NMR Chemical Shifts for **2-(Pyridin-2-yl)benzoic Acid** (based on its ethyl ester)

Assignment	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)	Rationale
Pyridine C2'	-	~156.0	Carbon attached to nitrogen and linked to the phenyl ring.
Pyridine C3'	~7.6-7.8 (d)	~127.5	Aromatic CH adjacent to the point of linkage.
Pyridine C4'	~7.6-7.8 (t)	~137.0	Aromatic CH.
Pyridine C5'	~7.1-7.3 (t)	~122.5	Aromatic CH.
Pyridine C6'	~8.6-8.8 (d)	~149.5	Aromatic CH adjacent to nitrogen, highly deshielded.
Phenyl C1	-	~143.0	Quaternary carbon attached to the pyridine ring.
Phenyl C2	-	~131.0	Quaternary carbon attached to the carboxyl group.
Phenyl C3	~7.4-7.6 (d)	~130.0	Aromatic CH ortho to the pyridine substituent.
Phenyl C4	~7.4-7.6 (t)	~129.0	Aromatic CH meta to the pyridine substituent.
Phenyl C5	~7.4-7.6 (t)	~128.0	Aromatic CH para to the pyridine substituent.
Phenyl C6	~8.0-8.2 (d)	~131.5	Aromatic CH ortho to the carboxyl group, deshielded.

Carboxyl C=O	-	~166.5	Carbonyl carbon of the carboxylic acid.
Carboxyl OH	~10-13 (br s)	-	Acidic proton, often broad and variable.

Note: Predicted shifts are approximate. Actual values depend on solvent and concentration.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of **2-(pyridin-2-yl)benzoic acid** is dominated by features of the carboxylic acid and the aromatic rings.[\[2\]](#)

Table 2: Characteristic IR Absorption Bands[\[2\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
3300-2500 (broad)	O-H stretch	Carboxylic Acid	The very broad nature of this peak is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers.
3100-3000	C-H stretch	Aromatic	Indicates the presence of sp ² C-H bonds in the pyridine and phenyl rings.
1700-1680 (strong)	C=O stretch	Carboxylic Acid	A strong, sharp absorption confirming the carbonyl group.
~1600, ~1450	C=C / C=N stretch	Aromatic Rings	Multiple bands characteristic of aromatic ring systems.
1320-1210	C-O stretch	Carboxylic Acid	Associated with the carbon-oxygen single bond of the carboxyl group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-(pyridin-2-yl)benzoic acid** (MW = 199.21 g/mol), electrospray ionization (ESI) would typically show a strong protonated molecular ion $[M+H]^+$ at m/z 200. Electron Ionization (EI) would show the molecular ion $[M]^+$ at m/z 199.^[3]

The fragmentation pattern is predicted to be similar to that of benzoic acid.^[4]

- $[M]^+$ at m/z 199: The parent molecular ion.
- $[M-OH]^+$ at m/z 182: Loss of the hydroxyl radical from the carboxylic acid group is a common initial fragmentation step.

- $[M-COOH]^+$ at m/z 154: Loss of the entire carboxyl group as a radical, yielding the 2-phenylpyridine cation. This is expected to be a very stable and thus abundant fragment.

X-ray Crystallography and Solid-State Conformation

While a specific public crystal structure for **2-(pyridin-2-yl)benzoic acid** is not readily available, analysis of closely related structures, such as co-crystals of pyridine and benzoic acid derivatives, reveals key expected features.^[5]

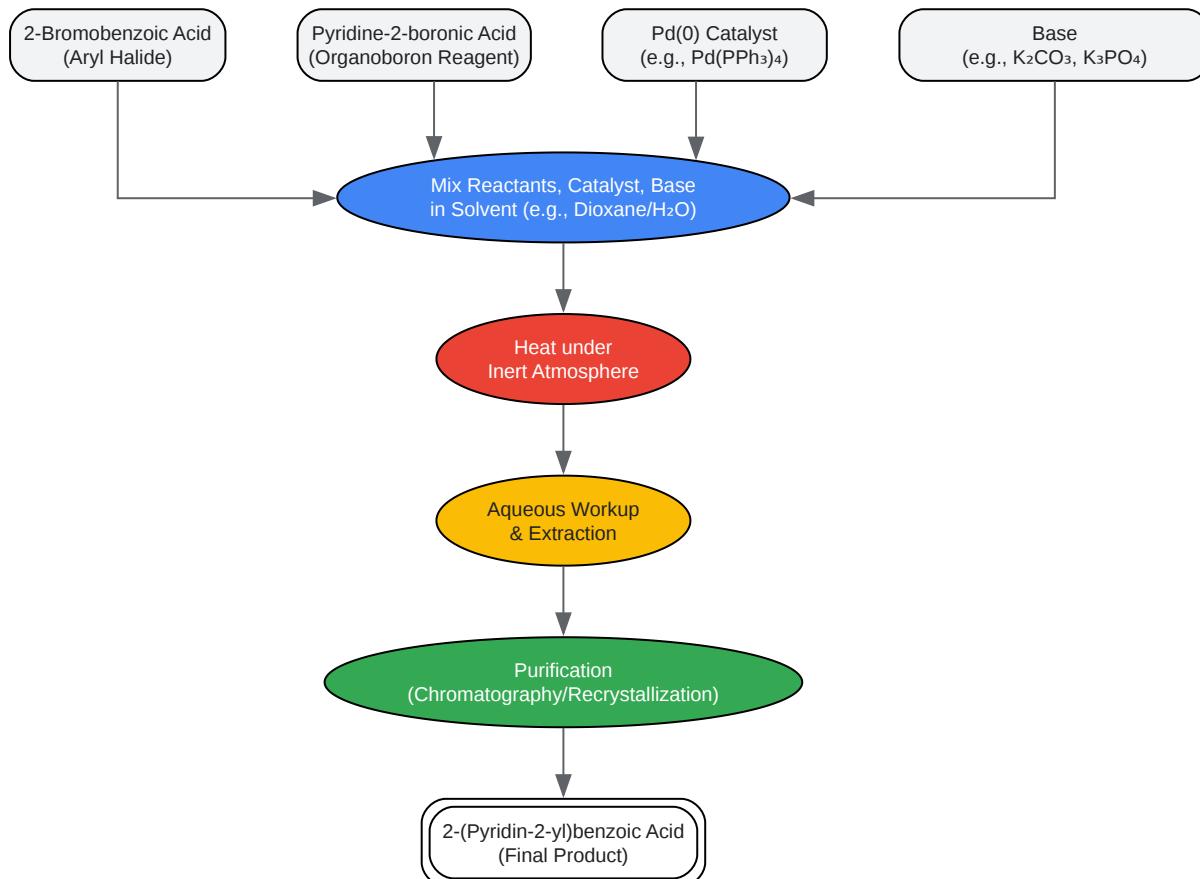
- Non-Planarity: Steric hindrance between the hydrogen atoms on C6 of the phenyl ring and C3' of the pyridine ring prevents the two aromatic rings from being coplanar. A significant dihedral angle is expected between the mean planes of the two rings.
- Hydrogen Bonding: In the solid state, carboxylic acids typically form centrosymmetric dimers through strong intermolecular O-H \cdots O hydrogen bonds between their carboxyl groups. This is the dominant interaction that dictates the crystal packing.
- Intramolecular Interactions: Depending on the conformation, a weak intramolecular hydrogen bond might exist between the carboxylic acid proton and the pyridine nitrogen, though intermolecular dimerization is generally more favorable.

Synthesis and Characterization Workflow

The most robust and common method for synthesizing 2-arylpyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[5][6]} This method offers high yields, excellent functional group tolerance, and uses organoboron reagents that are more stable and less toxic than many alternatives like organostannanes (used in Stille coupling).^[7]

Synthetic Strategy: Suzuki-Miyaura Coupling

The strategy involves coupling a halide (e.g., 2-bromobenzoic acid) with a boronic acid or ester (e.g., pyridine-2-boronic acid) in the presence of a palladium catalyst and a base.

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Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)benzoic Acid

This protocol is a representative procedure based on established methods for similar substrates.[\[2\]](#)[\[6\]](#)[\[8\]](#)

- **Vessel Preparation:** To a flame-dried Schlenk flask, add 2-bromobenzoic acid (1.0 eq.), pyridine-2-boronic acid (1.2 eq.), and potassium carbonate (K_2CO_3 , 2.0 eq.).
- **Inert Atmosphere:** Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove all oxygen.
- **Catalyst Addition:** Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$, 3-5 mol%).
- **Solvent Addition:** Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
- **Reaction:** Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- **Workup:** Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to ensure the product is protonated and less water-soluble.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
- **Drying and Concentration:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Characterization

The identity and purity of the synthesized **2-(pyridin-2-yl)benzoic acid** must be confirmed using the spectroscopic methods detailed in Section 1.1. The acquired NMR, IR, and MS spectra should match the expected data.

Applications and Structural Relevance

The unique molecular structure of **2-(pyridin-2-yl)benzoic acid** is directly responsible for its utility in various scientific fields.

Role as a Bidentate Ligand

The ortho-positioning of the pyridine nitrogen and the carboxylate group creates an ideal geometry for chelation to a metal center. Upon deprotonation of the carboxylic acid, the molecule can act as a bidentate, monoanionic ligand, forming stable five-membered rings with metal ions. This property is fundamental to its use in constructing highly ordered MOFs and coordination polymers.

Caption: Chelation of a metal ion.

Scaffold for Rational Drug Design

In drug development, the 2-phenylpyridine core is considered a "privileged scaffold" as it appears in numerous biologically active compounds. The rigid structure of **2-(pyridin-2-yl)benzoic acid** provides a well-defined three-dimensional orientation for presenting functional groups to biological targets. The carboxylic acid can act as a hydrogen bond donor/acceptor or be converted into esters or amides to modulate properties like solubility and cell permeability, making it a valuable starting point for creating libraries of potential drug candidates.[\[1\]](#)

Conclusion

The molecular structure of **2-(pyridin-2-yl)benzoic acid** is characterized by a non-planar biaryl core featuring a chelating motif composed of a pyridine nitrogen and a carboxylic acid. This structure is definitively confirmed through a suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. Its synthesis is reliably achieved via palladium-catalyzed cross-coupling reactions. The inherent structural rigidity and bifunctionality of this molecule establish it as a cornerstone building block for advanced applications in coordination chemistry and the rational design of novel therapeutics.

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